2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a complex organic compound that features a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate leaving group on the thiazolopyrimidine core.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative or an activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine core.
Reduction: Reduction reactions can modify the functional groups attached to the core, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally involve modifications to the aromatic rings or the thiazolopyrimidine core.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazolopyrimidine core is often involved in binding interactions, while the fluorophenoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-N-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
- 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide
Uniqueness
The presence of the fluorophenoxy group and the specific substitution pattern on the thiazolopyrimidine core make 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide unique
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-9-13(15(22)20-7-8-24-16(20)18-9)19-14(21)10(2)23-12-6-4-3-5-11(12)17/h3-8,10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASPNGYWYWJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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